molecular formula C7H7BBrFO2S B14025049 (4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid

(4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid

Katalognummer: B14025049
Molekulargewicht: 264.91 g/mol
InChI-Schlüssel: DFPHIQVBHXHVLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, and a methylthio group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the reaction of 4-bromo-2-fluoro-3-(methylthio)phenyl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling with different aryl halides can yield a variety of biaryl compounds .

Wissenschaftliche Forschungsanwendungen

(4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins, leading to enzyme inhibition or modulation of protein function. The presence of bromine, fluorine, and methylthio substituents can further influence the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Bromo-2-fluoro-3-(methylthio)phenyl)boronic acid is unique due to the combination of bromine, fluorine, and methylthio substituents on the phenyl ring. This unique combination imparts distinct chemical properties, making it valuable in specific chemical reactions and applications that other similar compounds may not be suitable for .

Eigenschaften

Molekularformel

C7H7BBrFO2S

Molekulargewicht

264.91 g/mol

IUPAC-Name

(4-bromo-2-fluoro-3-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C7H7BBrFO2S/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3

InChI-Schlüssel

DFPHIQVBHXHVLW-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C(=C(C=C1)Br)SC)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.